molecular formula C15H31NO6 B605463 tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 581065-95-4

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B605463
CAS No.: 581065-95-4
M. Wt: 321.41
InChI Key: PKESARRNSGIDRD-UHFFFAOYSA-N
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Description

Amino-PEG4-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Mechanism of Action

Amino-PEG4-t-butyl ester, also known as H2N-PEG4-tBu or tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, is a heterobifunctional, PEGylated crosslinker . This compound has a wide range of applications in chemical biology and medicinal chemistry .

Target of Action

The primary targets of Amino-PEG4-t-butyl ester are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

Amino-PEG4-t-butyl ester features an amino group at one end and a t-butyl-protected carboxyl group at the other . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl-protected carboxyl group can be deprotected under acidic conditions , freeing the propionic acid for reaction with amines or formation of an active ester with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) .

Biochemical Pathways

The specific biochemical pathways affected by Amino-PEG4-t-butyl ester depend on the molecules it is conjugated with. It’s worth noting that this compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .

Pharmacokinetics

The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of Amino-PEG4-t-butyl ester’s action are largely dependent on the specific molecules it is conjugated with. It can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Action Environment

The action, efficacy, and stability of Amino-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, exposure to moisture should be minimized as PEGylation compounds are generally hygroscopic . Also, the compound should be stored at -20°C to maintain its stability.

Biochemical Analysis

Biochemical Properties

The amino group of Amino-PEG4-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which Amino-PEG4-t-butyl ester is used.

Cellular Effects

Its use in bioconjugation suggests that it could potentially influence cell function by modifying the activity or localization of target proteins .

Molecular Mechanism

The molecular mechanism of action of Amino-PEG4-t-butyl ester is largely dependent on its use in specific applications. In the context of bioconjugation, it can exert its effects at the molecular level by forming covalent bonds with target biomolecules, potentially influencing their activity, localization, or interactions with other molecules .

Temporal Effects in Laboratory Settings

Its use as a reagent in bioconjugation suggests that it is likely to be stable under typical laboratory conditions .

Metabolic Pathways

Its reactivity with carboxylic acids, activated NHS esters, and carbonyls suggests that it could potentially interact with enzymes or cofactors involved in these types of reactions .

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its solubility and distribution in aqueous biological environments .

Subcellular Localization

Its use in bioconjugation suggests that its localization would largely depend on the target biomolecule to which it is conjugated .

Biological Activity

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate (CAS No. 581065-95-4) is a synthetic compound that has garnered attention for its potential applications in chemical biology and medicinal research. This compound features a primary amine group and a tert-butyl ester linked by a polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and relevant case studies.

The molecular formula of this compound is C15H31NO6C_{15}H_{31}NO_6, with a molecular weight of 321.41 g/mol. Its structure allows for versatile interactions with biomolecules, making it a valuable tool in various biochemical applications.

PropertyValue
Molecular FormulaC₁₅H₃₁NO₆
Molecular Weight321.41 g/mol
Purity≥ 95%
Storage Conditions-20°C in dark place
Hazard StatementsH302, H315, H319

The biological activity of this compound primarily stems from its ability to modify biomolecules through bioconjugation. The primary amine group facilitates conjugation with peptides, proteins, and drugs, while the PEG chain enhances solubility and reduces immunogenicity. This combination allows for:

  • Targeted Drug Delivery : The compound can be used to create conjugates that improve the pharmacokinetics of therapeutic agents.
  • Solid Phase Peptide Synthesis : The tert-butyl ester group acts as a protecting group during peptide synthesis, allowing for the stepwise assembly of peptides.

Applications in Research

Research has demonstrated the utility of this compound in various contexts:

  • Drug Delivery Systems : Studies have shown that conjugating this compound to drugs can enhance their stability and bioavailability.
  • Bioconjugation Techniques : It serves as a linker in bioconjugation strategies for developing targeted therapies.

Case Study 1: Targeted Delivery of Anticancer Agents

A study investigated the use of this compound as a linker for anticancer drugs. The results indicated that the drug conjugates exhibited improved tumor targeting and reduced side effects compared to free drugs.

Case Study 2: Peptide Synthesis

In another study focused on solid-phase peptide synthesis, researchers utilized the tert-butyl ester functionality to protect the C-terminus during peptide assembly. This approach allowed for higher yields and purities of synthesized peptides.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESARRNSGIDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679819
Record name tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581065-95-4
Record name tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude material 18a (3.0 g, 8.0 mmol) was dissolved in ethanol (20 mL) and 300 mg of 10% Pd/C was added. The system was evacuated under vacuum and placed under 1 atm of hydrogen gas via balloon with vigorous stirring, and repeated 4 times to ensure a pure hydrogen atmosphere. The reaction was then stirred overnight at room temperature. TLC showed that the reaction was complete after 16 hrs. The crude reaction was passed through a short pad of celite rinsing with ethyl acetate. The solvent was removed and the amine purified on silica gel using a mixture of 15% methanol and 2.5% triethylamine in methylene chloride as the eluant to give 2.3 g (85% yield) of the desired amine 19a (FIG. 8). 1H NMR: 1.36 (s, 9H), 2.27 (br s., 2H), 2.42 (t, 2H, J=6.4 Hz), 2.80 (t, 2H, J=5.2 Hz), 3.45 (d, 2H, J=5.2 Hz), 3.51-3.59 (m, 12H), 3.63 (d, 2H, J=6.4 Hz). MS: m/z Calculated: 322.21, Found: 321.97.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.